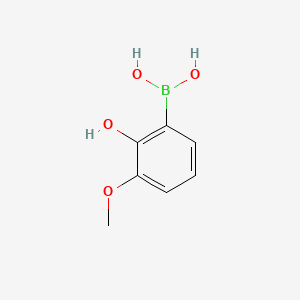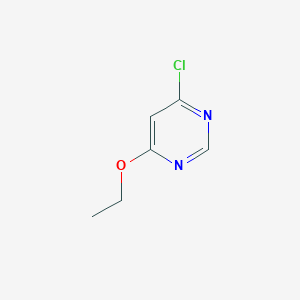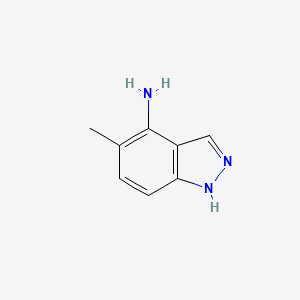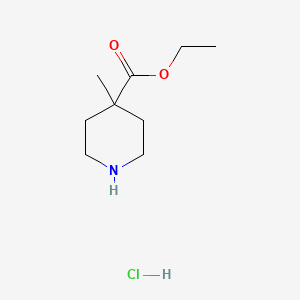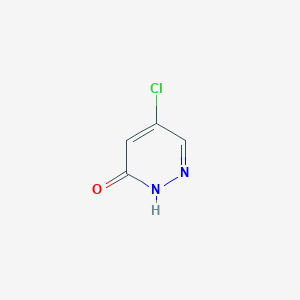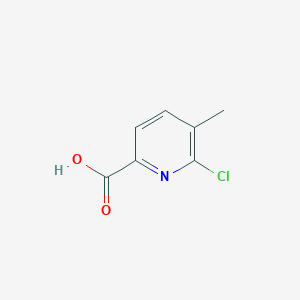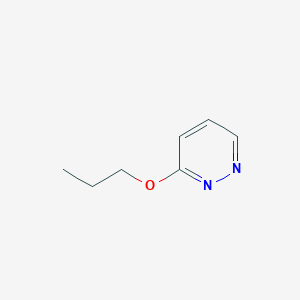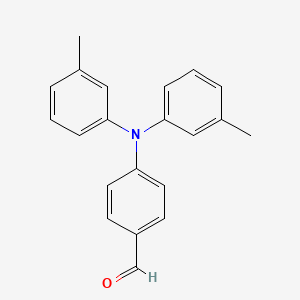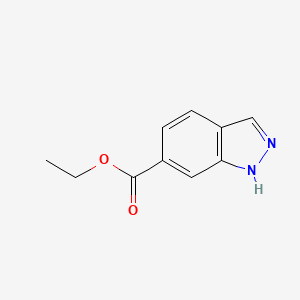
Ethyl 1H-indazole-6-carboxylate
Übersicht
Beschreibung
Ethyl 1H-indazole-6-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It has a molecular weight of 190.2 . The IUPAC name for this compound is ethyl 1H-indazole-6-carboxylate .
Synthesis Analysis
The synthesis of 1H-indazoles, including Ethyl 1H-indazole-6-carboxylate, has been a topic of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The InChI code for Ethyl 1H-indazole-6-carboxylate is 1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) .
Chemical Reactions Analysis
The synthesis of 1H-indazoles involves various reactions, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .
Physical And Chemical Properties Analysis
Ethyl 1H-indazole-6-carboxylate is a solid at room temperature . It has a boiling point of 386.4°C at 760 mmHg . The compound is stored at ambient temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity : A study by Bistocchi et al. (1981) described the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate with various aliphatic or aromatic acyl radicals. Some derivatives exhibited promising antiarthritic effects at doses significantly lower than their toxic levels, indicating their potential in medicinal applications (Bistocchi et al., 1981).
Large-Scale Synthesis and Derivative Applications : Hong et al. (2020) developed a scalable procedure for N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate. This method provides a safe and convenient alternative for large-scale production, highlighting its utility in industrial applications (Hong et al., 2020).
Coupling Reagents in Peptide Synthesis : Research by Jiang et al. (1998) focused on ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, a coupling reagent designed for use in solid-phase peptide synthesis. This reagent demonstrated high efficiency and allowed real-time monitoring of each coupling cycle, showcasing its significance in peptide chemistry (Jiang et al., 1998).
Antimicrobial Activities : Desai et al. (2019) studied ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group, for its antimicrobial properties. The study revealed significant activities against various bacterial and fungal strains, indicating its potential in developing new antimicrobial agents (Desai et al., 2019).
Carbon-14 Synthesis for Radiopharmaceutical Applications : Coelho and Schildknegt (2007) reported an efficient large-scale synthesis of 1H-indazole-[3-14C]carboxylic acid, starting from [14C]potassium cyanide. This synthesis is crucial for the development of radiolabeled compounds used in medical imaging and pharmaceutical research (Coelho & Schildknegt, 2007).
- enzyl-1H-indazol-3-yl)benzoate derivatives. These compounds demonstrated selective antiproliferatory activities against certain cancer cell lines, suggesting their potential in cancer therapy (郭瓊文, 2006).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 1H-indazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8-6-11-12-9(8)5-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEIGRHNDNLBNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599443 | |
| Record name | Ethyl 1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1H-indazole-6-carboxylate | |
CAS RN |
713-09-7 | |
| Record name | Ethyl 1H-indazole-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

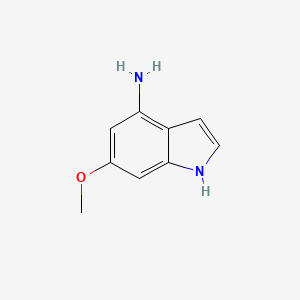

![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)

